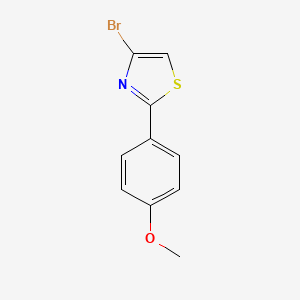

4-Bromo-2-(4-methoxyphenyl)thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-Bromo-2-(4-methoxyphenyl)thiazole" is a brominated thiazole derivative with a methoxyphenyl substituent. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring, and the presence of bromine and methoxy groups can significantly influence their chemical properties and reactivity. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the potential behavior and applications of such molecules.

Synthesis Analysis

The synthesis of thiazole derivatives often involves condensation reactions, as seen in the synthesis of 2-amino-4-(2-hydroxy-3-methoxyphenyl)-6-oxo-4H-thiazolo[3,2-a][1,3,5]triazine, which was produced via a one-pot ternary condensation using mercaptoacetic acid, o-vanillin, and dicyandiamide . Similarly, a series of 2-aminothiazole derivatives were synthesized by reacting 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with thiourea derivatives . These methods suggest that the synthesis of "4-Bromo-2-(4-methoxyphenyl)thiazole" could potentially be achieved through analogous condensation reactions involving appropriate starting materials and catalysts.

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been characterized using various spectroscopic techniques. For instance, the crystal and molecular structure of a related compound, (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one, was determined, revealing that the methoxyphenyl groups are nearly perpendicular to the thiazole ring . This information can be extrapolated to predict that "4-Bromo-2-(4-methoxyphenyl)thiazole" may also exhibit a planar thiazole core with substituents oriented to minimize steric hindrance.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen with bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacting with nucleophiles to yield substituted derivatives . The presence of a bromine atom in "4-Bromo-2-(4-methoxyphenyl)thiazole" suggests that it could similarly participate in nucleophilic substitution reactions, potentially leading to a wide range of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by substituents on the thiazole ring. For example, the introduction of methoxy groups can affect the molecule's electronic properties and hydrogen bonding potential, as seen in the conformation and tautomerism study of methoxy-substituted 4-phenyl-4-thiazoline-2-thiones . The bromine atom in "4-Bromo-2-(4-methoxyphenyl)thiazole" is likely to increase the compound's density and molecular weight, and it may also impact the compound's reactivity and interaction with other molecules.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Anticonvulsant Activity

A smooth one-step synthesis of 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones was described, with some compounds displaying promising anticonvulsant activity, suggesting their potential for further studies in this area (Vijaya Raj & Narayana, 2006).

Antiproliferative Activity

The synthesis and characterization of 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles revealed promising antiproliferative activity, highlighting their potential in cancer research (Narayana, Raj, & Sarojini, 2010).

Anti-bacterial and Anti-fungal Activities

Novel Schiff bases containing 2,4-disubstituted thiazole ring were synthesized and exhibited moderate to good anti-bacterial and excellent anti-fungal activities, suggesting their utility in developing new antimicrobial agents (Bharti et al., 2010).

Material Science and Chemistry

Density Functional Theory (DFT) Modeling

DFT and Monte Carlo simulation assessed the inhibition performance of some carbohydrazide Schiff bases, including 4-(4-bromophenyl)-N′-(4-methoxybenzylidene)thiazole-2-carbohydrazide, for steel corrosion, demonstrating the theoretical underpinning of their practical applications (Obot et al., 2016).

Excited-State Intramolecular Proton Transfer (ESIPT) System

Research on the thiazolo[5,4-d]thiazole moiety for organic light-emitting diodes (OLEDs) highlighted how molecular design can influence light emission, leading to potential advancements in OLED technology (Zhang et al., 2016).

Direcciones Futuras

Thiazole compounds, including 4-Bromo-2-(4-methoxyphenyl)thiazole, continue to be a focus of research due to their potential therapeutic applications . Future research may involve the development of new synthetic methods, exploration of their biological activities, and optimization of their properties for use in various applications .

Propiedades

IUPAC Name |

4-bromo-2-(4-methoxyphenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)10-12-9(11)6-14-10/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNWKDJOWYMCTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(4-methoxyphenyl)thiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate](/img/structure/B1343955.png)

![(R)-4-Benzyl-[1,4]oxazepan-6-ol](/img/structure/B1343959.png)